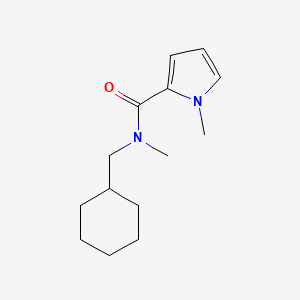![molecular formula C16H23ClN2O B7511790 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7511790.png)
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one, commonly known as CDC or Dibutylone, is a synthetic cathinone that belongs to the substituted phenethylamine family. It is a designer drug that has gained popularity in the recreational drug market due to its stimulant and euphoric effects. However, this compound has also gained attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
CDC acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which results in increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulant drugs such as amphetamines and cocaine.
Biochemical and physiological effects:
CDC has been shown to increase heart rate, blood pressure, and body temperature. It also induces the release of dopamine, which results in feelings of euphoria and increased energy. However, prolonged use of CDC can lead to tolerance, dependence, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDC has advantages as a research tool due to its ability to selectively target specific neurotransmitter systems. However, its limitations include the lack of long-term safety data and the potential for abuse.
Direcciones Futuras
Future research on CDC should focus on its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Studies should also investigate the long-term safety of CDC and its potential for addiction and abuse. Additionally, research should explore the development of safer and more effective analogs of CDC.
In conclusion, CDC is a synthetic cathinone that has gained popularity in the recreational drug market. However, its potential therapeutic applications and selective targeting of neurotransmitter systems make it a promising research tool. Further research is needed to fully understand the biochemical and physiological effects of CDC and to develop safer and more effective analogs.
Métodos De Síntesis
The synthesis of CDC involves the reaction of 1-(2-chlorophenyl)piperazine with 3,3-dimethylbutanone in the presence of a Lewis acid catalyst. This reaction results in the formation of CDC as a white crystalline powder.
Aplicaciones Científicas De Investigación
CDC has been studied for its potential therapeutic applications in the treatment of various medical conditions. It has been reported to have antidepressant, anxiolytic, and analgesic effects. Studies have also shown that CDC has potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-16(2,3)12-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)17/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVXDJLKCGUWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-cyclopropylethyl(methyl)sulfamoyl]-N-methylcyclohexanamine](/img/structure/B7511747.png)
![4-[1-Pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carbonyl]piperazin-2-one](/img/structure/B7511749.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone](/img/structure/B7511752.png)
![3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511762.png)


![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511782.png)

![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7511817.png)